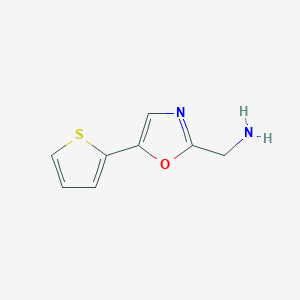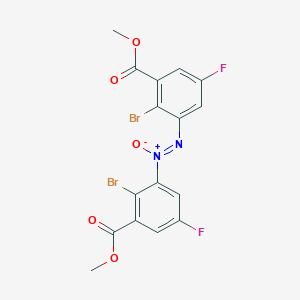
1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide is a synthetic organic compound characterized by the presence of bromine, fluorine, and methoxycarbonyl groups attached to a diazene oxide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide typically involves multiple steps. One common approach starts with the preparation of 2-bromo-5-fluoro-3-(methoxycarbonyl)benzene. This intermediate is then subjected to diazotization followed by coupling reactions to form the final diazene oxide compound. The reaction conditions often involve the use of strong acids, such as hydrochloric acid, and oxidizing agents like sodium nitrite.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product. The scalability of the process is crucial for industrial applications, and methods such as crystallization and chromatography are often employed.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. Studies are focused on their ability to interact with biological targets, such as proteins and nucleic acids, which could lead to the development of new drugs.
Industry
In the industrial sector, (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-fluoro-3-methylpyridine
- 5-Bromo-2-fluoro-3-methylpyridine
- 2-Bromo-3-fluoro-6-methylpyridine
Uniqueness
What sets (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide apart from similar compounds is its unique combination of functional groups and its diazene oxide core. This structure provides distinct reactivity and potential applications that are not observed in simpler analogs. The presence of both bromine and fluorine atoms, along with the methoxycarbonyl groups, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C16H10Br2F2N2O5 |
|---|---|
Peso molecular |
508.06 g/mol |
Nombre IUPAC |
(2-bromo-5-fluoro-3-methoxycarbonylphenyl)-(2-bromo-5-fluoro-3-methoxycarbonylphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C16H10Br2F2N2O5/c1-26-15(23)9-3-7(19)5-11(13(9)17)21-22(25)12-6-8(20)4-10(14(12)18)16(24)27-2/h3-6H,1-2H3 |
Clave InChI |
OUAGGFWWUNCPBU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1)F)N=[N+](C2=CC(=CC(=C2Br)C(=O)OC)F)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12833208.png)
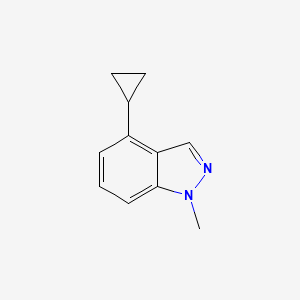
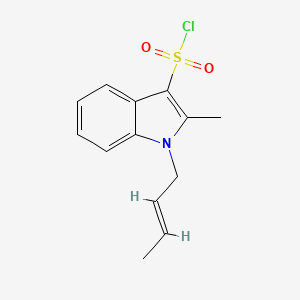
![4,7-Dimethylbenzo[d]thiazol-2(3H)-one](/img/structure/B12833218.png)
![3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12833224.png)
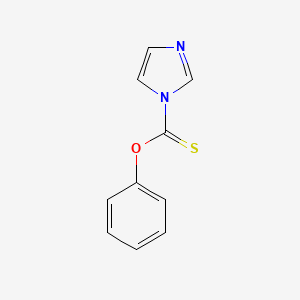
![3-(4-Methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12833237.png)
![4-Isopropyl-7-methyl-1H-benzo[d]imidazol-2-ol](/img/structure/B12833238.png)
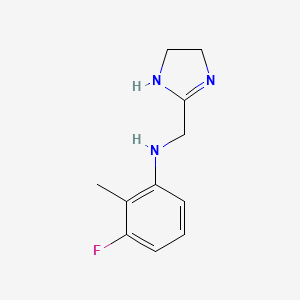
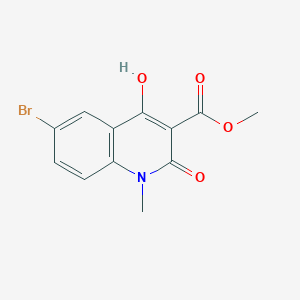
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12833261.png)

